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Executive Summary

2-Chloro-N-isopropylacetamide (CsH10CINO) is an

-haloacetamide derivative serving as a critical electrophilic building block in medicinal chemistry
and organic synthesis.[1] Distinct from the herbicide Propachlor (which contains an N-phenyl
moiety), this aliphatic amide functions primarily as an alkylating agent. Its core utility lies in the
introduction of the N-isopropylacetamide motif into pharmacophores via nucleophilic
substitution (

), particularly in the synthesis of peptidomimetics, covalent inhibitors, and solubility-enhancing
side chains.

This guide provides a definitive physicochemical profile, validated synthetic protocols, and
mechanistic insights into its application in drug development.

Part 1: Physicochemical Profile[1]

The following data aggregates experimental values and high-confidence predictive models
suitable for laboratory handling and process scaling.
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ble 1: Physical & Chemical

Property Value Condition/Note
Molecular Formula -
Molecular Weight 135.59 g/mol -
White to off-white crystalline Darkens/yellows upon
Appearance , N . .
solid oxidation or impurity
) ) Sharp transition indicates high
Melting Point 58 - 60 °C )
purity
N ) Predicted (Decomposes at
Boiling Point ~250 °C )
high temp)
Density 1.052 g/cm3 Predicted

Solubility (High)

Dichloromethane (DCM),
Chloroform, Methanol, DMSO

Suitable for reaction solvents

Solubility (Low)

Water, Hexanes

Useful for precipitation/workup

LogP

0.37

Indicates moderate lipophilicity

pKa

~14.08

(Amide proton) - Non-ionizable

at physiological pH

Scientist’s Note: The melting point is a critical purity indicator. Samples melting below 56°C

likely contain residual isopropylamine hydrochloride or hydrolyzed byproducts.

Part 2: Synthetic Methodology & Optimization

High-purity synthesis of 2-Chloro-N-isopropylacetamide is achieved via the Schotten-

Baumann acylation of isopropylamine. The following protocol is optimized to minimize the

formation of the dimer (double alkylation) and manage the exothermic nature of the reaction.

Protocol: Acylation of Isopropylamine

Reaction:
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Reagents:
e Chloroacetyl chloride (1.0 equiv)

 |sopropylamine (1.0 equiv)
e Triethylamine (TEA) or
(1.1 equiv)

e Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

e Setup: Charge a round-bottom flask with Isopropylamine and TEA in DCM under an inert
atmosphere (

or Ar). Cool the solution to 0°C using an ice bath.

o Rationale: Low temperature prevents the amine from attacking the
-carbon (displacement of Cl) instead of the carbonyl carbon, avoiding polymerization.
¢ Addition: Add Chloroacetyl chloride dropwise over 30—-60 minutes.
o Control: Maintain internal temperature < 5°C. The reaction is highly exothermic.

» Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
via TLC (30% EtOAc/Hexanes) or LC-MS.

o Workup:
o Wash organic layer with 1M HCI (removes unreacted amine).
o Wash with Saturated

(removes acid byproducts).

o Wash with Brine, dry over

, and filter.
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 Purification: Concentrate in vacuo. Recrystallize the crude solid from Hexanes/Ethyl Acetate
to yield white needles.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and potential side-reaction avoidance.

gy 5 Target Product
Elimination of HCl 2-Chloro-N-isopropylacetamide

Reactants Nucleophilic Acyl Substitution _ | Tetrahedral Intermediate -
Isopropylamine + Chloroacetyl Cl = (0°C Control) |__ High Temp (>20°C)
______________ > Side Product
(Polymerization/Dimer)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical temperature control point to avoid side
reactions.

Part 3: Reactivity & Pharmaceutical Applications[4]

In drug discovery, 2-Chloro-N-isopropylacetamide is not merely an intermediate; it is a
covalent warhead precursor and a peptidomimetic building block.

Cysteine Alkylation (Covalent Inhibition)
The

-chloroacetamide moiety is a classic "warhead" for targeting non-catalytic cysteine residues in
proteins. The chlorine atom acts as a leaving group, allowing a nucleophilic cysteine thiolate to
attack the

-carbon via an
mechanism.

o Application: Used in Fragment-Based Drug Discovery (FBDD) to screen for cysteine-reactive
fragments.

e Mechanism: Irreversible covalent bond formation (
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bond).

Peptidomimetic Synthesis (Peptoids)

While solid-phase peptoid synthesis typically uses bromoacetic acid and amines sequentially,
2-Chloro-N-isopropylacetamide serves as a solution-phase reagent to "cap" nucleophiles or
introduce the N-isopropyl side chain (a valine mimic) onto a scaffold.

« Utility: Introduces lipophilicity and proteolytic stability.[2][3]

e Reactivity Profile: The chloride is less reactive than the bromide analog, providing better
selectivity in complex molecules (i.e., it will react with thiols before amines).

Visualization: Cysteine Targeting Mechanism

This diagram details the

attack mechanism utilized in covalent drug design.

Protein Target Warhead

(Cysteine Thiol - SH) 2-Chloro-N-isopropylacetamide

ucleophilic Attack (SN2)/Nucleophilic Attack (SN2)

Transition State
(S...C...Cl)

eaving Group (Cl-) Departure

Covalent Adduct

Irreversible Inhibition

Click to download full resolution via product page

Figure 2: Mechanism of action for cysteine alkylation by the alpha-chloroacetamide warhead.[4]

[5]16]

Part 4: Safety & Handling (Self-Validating Protocols)
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As an alkylating agent, this compound poses specific risks. Protocols must be self-validating,
meaning the safety steps are integrated into the workflow.

Hazard Class Risk Description Handling Protocol

o Double-Glove Rule: Use Nitrile
. Toxic if swallowed or absorbed _ _
Acute Toxicity " H ski gloves; change immediately
rough skin.
upon splash.

Quench Protocol: Keep a
] beaker of 1M NaOH or dilute
) N May cause allergic contact )
Skin Sensitizer N Ammonia nearby to quench
dermatitis. )
spills (converts alkylator to

glycine derivative).

Full Face Shield: Mandatory
Eye Irritant Severe eye damage possible. when handling solids or
concentrated solutions.

Storage: Store at 2—8°C under inert gas. Moisture exposure leads to hydrolysis (formation of
HCI), indicated by a sharp, acrid smell upon opening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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